N-(4-aminophenyl)-3-(azepan-1-yl)propanamide

Medicinal Chemistry Linker Engineering Structure-Activity Relationship

N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3, molecular formula C₁₅H₂₃N₃O, molecular weight 261.36 g/mol) is a synthetic small molecule comprising a seven-membered azepane heterocycle connected via a three-carbon propanamide linker to a para-aminophenyl moiety. It is cataloged primarily as a research chemical and versatile building block for the synthesis of more complex molecules, with documented purity specifications ranging from 95% to 98% across multiple vendors.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 937607-99-3
Cat. No. B3308260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-3-(azepan-1-yl)propanamide
CAS937607-99-3
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C15H23N3O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12,16H2,(H,17,19)
InChIKeyMCLSVFCFXFMFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3): Structural and Procurement Baseline


N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3, molecular formula C₁₅H₂₃N₃O, molecular weight 261.36 g/mol) is a synthetic small molecule comprising a seven-membered azepane heterocycle connected via a three-carbon propanamide linker to a para-aminophenyl moiety . It is cataloged primarily as a research chemical and versatile building block for the synthesis of more complex molecules, with documented purity specifications ranging from 95% to 98% across multiple vendors . The compound falls within the broader class of azepane-containing amides, a scaffold of significant interest in medicinal chemistry for kinase inhibition and anti-cell-proliferation applications [1]. However, its specific quantitative biological profile remains largely undisclosed in the public domain at the time of this evidence compilation.

Why N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3) Cannot Be Casually Substituted by Structural Analogs


Within the azepane-propanamide chemical space, minor structural alterations—such as linker length variation, heterocycle ring size, or aniline substitution pattern—produce profound changes in molecular geometry, lipophilicity, and hydrogen-bonding capacity that translate into divergent binding kinetics, selectivity profiles, and physicochemical properties [1]. The target compound occupies a precise intersection of three structural features: a seven-membered azepane ring, a three-carbon propanamide spacer, and a para-aminophenyl terminus. No single commercially available analog simultaneously presents all three features with the same spatial arrangement. Substituting with the two-carbon acetamide homolog (CAS 937633-52-8) alters the conformational flexibility and hydrogen-bond distance of the terminal amine, while replacement with a six-membered piperidine or five-membered pyrrolidine modifies ring puckering and basicity [2]. These structural divergences are non-trivial: in azepane-based kinase inhibitor series, even single-methylene linker modifications have been demonstrated to shift binding affinity by orders of magnitude [3]. For procurement decisions in medicinal chemistry campaigns or chemical biology probe development, casual substitution risks introducing uncontrolled variables that confound structure-activity relationship interpretation and waste screening resources.

Quantitative Differentiation Evidence: N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3) versus Closest Analogs


Linker Length Divergence: Propanamide (C3) versus Acetamide (C2) Homolog

The target compound incorporates a three-carbon propanamide linker (CH₂-CH₂-C(=O)-NH-) connecting the azepane ring to the 4-aminophenyl group. Its closest commercially cataloged structural homolog, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS 937633-52-8), employs a two-carbon acetamide linker (CH₂-C(=O)-NH-). This single-methylene difference alters the spatial separation between the hydrogen-bond-donating aniline -NH₂ and the azepane tertiary amine by approximately 0.9–1.2 Å in the fully extended conformation [1]. The propanamide variant provides greater conformational entropy, with 4 rotatable bonds versus 3 for the acetamide, and a calculated Log P of approximately 2.03 versus 1.57 for the shorter homolog, indicating measurably higher lipophilicity [2][3].

Medicinal Chemistry Linker Engineering Structure-Activity Relationship

Heterocycle Ring Size Differentiation: Azepane (7-membered) versus Piperidine (6-membered) Isostere

The target compound features a saturated seven-membered azepane ring, distinguishing it from the more common six-membered piperidine isostere. Published crystallographic studies on azepane-derived PKB/AKT inhibitors reveal that the seven-membered ring adopts a distinct chair-like conformation with a larger N-substituent projection angle compared to piperidine, enabling unique steric interactions within the kinase ATP-binding pocket [1]. Although no head-to-head comparison data exists for the exact target compound versus its piperidine analog, class-level SAR from azepane-based inhibitor optimization campaigns demonstrates that the azepane-to-piperidine substitution can shift biochemical IC₅₀ values by >10-fold in certain kinase contexts due to altered ring puckering and basicity (azepane calc. pKa of conjugate acid ≈ 10.5 vs. piperidine calc. pKa ≈ 10.0) [2]. The molecular weight differential is modest (261.36 g/mol for azepane-propanamide vs. approximately 247.33 g/mol for a hypothetical piperidine-propanamide analog), but the topological polar surface area (TPSA) remains equivalent at 58.36 Ų, indicating that property-based differentiation arises from conformational rather than bulk physicochemical factors [3].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Amino Substitution Pattern: Para-aminophenyl in Target Compound versus Ortho- and Meta-substituted Analogs

The target compound places the primary amine substituent at the para (4-) position of the phenyl ring. Commercially available analogs bearing the amine at alternative positions—such as (3-aminophenyl)(azepan-1-yl)methanone (CAS 401646-91-1; meta-substituted) and 4-(azepan-1-yl)aniline (CAS 57356-18-0; aniline directly N-linked, no carbonyl spacer)—exhibit markedly different hydrogen-bond directionality and electronic distribution . The para-amino configuration in the target compound aligns the -NH₂ vector approximately 180° from the amide linkage, maximizing the molecular length for bivalent target engagement. The meta-amino orientation would project the -NH₂ at approximately 120°, altering the recognition surface. Calculated Log D (pH 7.4) values differ: the target compound has Log D (pH 7.4) ≈ -0.60, while the directly N-linked analog 4-(azepan-1-yl)aniline lacks the central amide and has a distinct protonation profile [1]. These differences are architecturally significant for applications requiring precise spatial presentation of the primary amine, such as bioconjugation, PROTAC linker design, or fragment-based drug discovery where hydrogen-bond geometry is critical.

Chemical Biology Molecular Recognition Substituent Effects

Purity and Quality Control Differentiation Across Commercial Sources

The commercially available purity of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide varies across vendors, with specifications ranging from 95% (AKSci) to ≥98% (ChemScene, Leyan, AiFChem) . This purity differential is quantifiable and carries practical consequences: a 95% purity lot may contain up to 5% (w/w) unidentified impurities that can interfere with biochemical assay readouts or confound SAR interpretation in medicinal chemistry campaigns. In comparison, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS 937633-52-8) is routinely offered at 95% purity with fewer vendors supplying ≥98% material, reflecting a more limited quality tier landscape. For procurement specifications, the ≥98% purity grade of the target compound meets the typical threshold for fragment-based screening libraries (>97% by qNMR or HPLC-UV at 254 nm), whereas the 95% grade may require additional in-house purification prior to use.

Procurement Quality Assurance Analytical Chemistry

Procurement Accessibility: Price Tier and Pack Size Availability

The target compound is available across a broad pack-size range (50 mg to 25 g upon inquiry) from multiple suppliers, with a 50 mg unit priced at approximately USD 129 (ChemScene) and a 1 g unit at approximately USD 672 . By comparison, the two-carbon acetamide homolog (CAS 937633-52-8) is priced at approximately USD 197 for 250 mg (Santa Cruz Biotechnology) , yielding a normalized cost of ~USD 788/g—approximately 17% higher per gram than the target compound at the 1 g scale. For the piperidine isostere class, fewer vendors offer direct catalog listings with transparent pricing, indicating lower market accessibility. This relative price advantage, combined with multi-vendor sourcing, reduces single-supplier dependency risk and positions the target compound as the more cost-accessible entry point for exploratory azepane-containing library synthesis.

Research Procurement Cost Efficiency Supply Chain

Optimal Research and Industrial Application Scenarios for N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS 937607-99-3)


Medicinal Chemistry: Azepane-Based Kinase Inhibitor Scaffold with Optimized Linker Length

The C3 propanamide linker, in combination with the 7-membered azepane ring, provides a specific spatial separation (approximately 1 Å greater than the acetamide homolog) between the terminal aniline hydrogen-bond donor and the azepane tertiary amine, matching the distance required for bivalent hydrogen-bond interactions observed in azepane co-crystal structures with protein kinase A (PDB: 1SVE, 1SVG, 1SVH) [1]. This scaffold geometry supports structure-based design of ATP-competitive kinase inhibitors where precise amine-to-heterocycle spacing is critical for hinge-region binding. Medicinal chemistry teams pursuing PKB/AKT or PKC inhibitors should select this compound over the shorter acetamide homolog when the target binding site requires an extended linker trajectory, and should prefer the azepane over piperidine isosteres when seeking to differentiate from prior art piperidine-based kinase inhibitor chemotypes [2].

Chemical Biology: Terminal Para-Amino Handle for PROTAC and Bioconjugation Design

The para-aminophenyl moiety projects a primary aromatic amine at the distal terminus of the molecule, positioned linearly from the azepane scaffold [1]. This terminal -NH₂ provides a nucleophilic handle for amide coupling, reductive amination, or isocyanate conjugation—enabling attachment of E3 ligase ligands (for PROTAC development), fluorophores (for cellular imaging probes), or solid-support linkers (for affinity chromatography). The propanamide spacer length further distances the conjugation site from the azepane pharmacophore, minimizing steric interference with target binding. Chemical biology groups developing bifunctional degraders or activity-based probes should prioritize this compound over meta-amino or ortho-amino isomers, where the altered amine trajectory may compromise the geometry of the final bivalent construct.

Fragment-Based Drug Discovery: High-Purity (>98%) Starting Fragment for Library Synthesis

At a purity specification of ≥98% and a molecular weight of 261.36 g/mol, this compound meets the quality and size criteria for fragment-based screening libraries (typical fragment rule-of-three: MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1][2]. Its calculated Log P of approximately 2.03 and TPSA of 58.36 Ų place it in the desirable 'lead-like' property space for fragment elaboration. The propanamide linker provides a synthetic diversification point: the terminal amine can be elaborated via amide coupling or nucleophilic substitution without modifying the azepane pharmacophore, enabling systematic SAR expansion. Fragment-screening groups should procure the ≥98% purity grade to meet the typical >97% purity threshold for fragment library registration, avoiding the 3% impurity gap of the 95% grade that could generate artifactual hits in high-concentration fragment screens .

Process Chemistry Reference: Azepane-Containing Impurity Standard for Analytical Method Development

The compound is cataloged as a potential reference substance for drug impurity analysis, as indicated by its documentation as a standard for pharmaceutical quality control [1]. In the context of azepane-based drug substance manufacturing (given >20 FDA-approved azepane-containing drugs [2]), this specific propanamide-amino-phenyl architecture may arise as a synthetic byproduct or degradation product in processes involving azepane ring alkylation followed by amidation. Its well-characterized molecular formula (C₁₅H₂₃N₃O), chromatographic properties (InChI Key: MCLSVFCFXFMFCN-UHFFFAOYSA-N), and multi-vendor availability with documented purity specifications make it suitable for use as a reference marker in HPLC method development, mass spectrometry library building, and forced degradation studies .

Quote Request

Request a Quote for N-(4-aminophenyl)-3-(azepan-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.